N1,3-Dimethylbenzene-1,2-diamine

Vue d'ensemble

Description

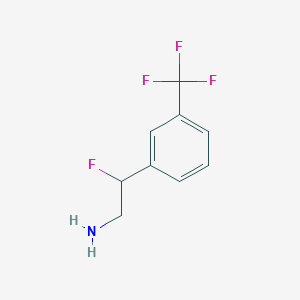

“N1,3-Dimethylbenzene-1,2-diamine”, also known as m-toluylenediamine or MDA, is a chemical compound with the molecular formula C8H12N2 . It is an aromatic amine and is commonly used in the production of polyurethanes, epoxy resins, and other industrial products.

Synthesis Analysis

MDA can be synthesized by the reduction of 3-nitrotoluene or by the hydrogenation of 3-nitrobenzonitrile. The product can be purified by distillation or recrystallization.Molecular Structure Analysis

The molecular weight of N1,3-Dimethylbenzene-1,2-diamine is 136.2 . The IUPAC name is N1,3-dimethyl-1,2-benzenediamine .Chemical Reactions Analysis

MDA is a reactive compound and can undergo nucleophilic substitution and electrophilic addition reactions.Physical And Chemical Properties Analysis

N1,3-Dimethylbenzene-1,2-diamine is a liquid at room temperature . It is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether. MDA is a weak base with a pKa of 7.9.Applications De Recherche Scientifique

Organic Synthesis

In the field of organic synthesis, this diamine is a valuable building block. It can be used to construct complex molecules, including pharmaceuticals and agrochemicals .

Catalysis

N1,3-Dimethylbenzene-1,2-diamine: can act as a ligand for catalysts that facilitate various chemical reactions. This application is crucial in speeding up industrial chemical processes .

Drug Delivery Research

Recent studies have explored the use of N1,3-Dimethylbenzene-1,2-diamine in drug delivery systems. For instance, it has been linked with graphene quantum dots (GQDs) to improve drug solubility and membrane transport, particularly in the development of anti-diabetic agents .

Safety and Handling Research

Research into the safe handling and storage of chemical compounds includes N1,3-Dimethylbenzene-1,2-diamine due to its hazardous nature. This involves studying its effects on health and the environment and developing protocols for its safe use .

Analytical Chemistry

This diamine may be used as a standard or reagent in analytical chemistry to identify or quantify other substances through chemical reactions, owing to its distinct chemical properties .

Safety and Hazards

N1,3-Dimethylbenzene-1,2-diamine is associated with several hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propriétés

IUPAC Name |

1-N,3-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJVROLAHPPIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)